6-Bromo-4-methoxyquinoline
Overview
Description
6-Bromo-4-methoxyquinoline is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 4th position of the quinoline ring system. It has a molecular weight of 238.08 g/mol and is commonly used in scientific research and various industrial applications.
Mechanism of Action
Target of Action
Many quinoline derivatives interact with diverse biological targets like proteins, receptors, and enzymes . The specific targets of 6-Bromo-4-methoxyquinoline are currently unknown.
Mode of Action
The mode of action of a compound like this compound would depend on its specific targets. It could potentially bind to these targets, altering their function and leading to changes in cellular processes .
Biochemical Pathways
Without specific information on the targets of this compound, it’s difficult to say which biochemical pathways might be affected. Quinoline derivatives are known to affect a wide range of pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Bromo-4-methoxyquinoline can be synthesized through several synthetic routes. One common method involves the bromination of 4-methoxyquinoline using bromine in the presence of a suitable catalyst, such as iron(III) chloride. The reaction is typically carried out in a solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-methoxyquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromyl chloride.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can be carried out using nucleophiles such as alkyl halides or amines under suitable conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can produce the corresponding hydroquinoline derivatives.
Substitution: Substitution reactions can result in the formation of various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
6-Bromo-4-methoxyquinoline has several scientific research applications across various fields:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound is utilized in biological studies to investigate its effects on cellular processes and signaling pathways.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Bromo-6-methoxyquinoline
6-Bromo-4-methylquinoline
4-Bromo-6-fluoroquinoline
4-Hydroxy-6-methoxyquinoline
Properties
IUPAC Name |
6-bromo-4-methoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-4-5-12-9-3-2-7(11)6-8(9)10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLGLUBASOBKNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C=CC2=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672342 | |
Record name | 6-Bromo-4-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874792-20-8 | |
Record name | 6-Bromo-4-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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